SN-6 NCX1 Isoform Selectivity and Potency Comparison with Broad-Spectrum Inhibitors
SN-6 demonstrates preferential inhibition of the NCX1 isoform compared to NCX2 and NCX3, a critical differentiating feature from earlier inhibitors like KB-R7943. In fibroblasts transfected with NCX isoforms, SN-6 inhibited intracellular Na+-dependent 45Ca2+ uptake with IC50 values of 2.9 μM for NCX1, 16 μM for NCX2, and 8.6 μM for NCX3. [1] This represents a 3- to 5-fold higher inhibitory potency for NCX1 over NCX2 or NCX3. [2] In contrast, the prototypical inhibitor KB-R7943 exhibits greater potency for NCX3 over NCX1. [3]
| Evidence Dimension | NCX Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | NCX1 IC50 = 2.9 μM; NCX2 IC50 = 16 μM; NCX3 IC50 = 8.6 μM |
| Comparator Or Baseline | KB-R7943 exhibits reverse selectivity pattern (NCX3-selective) [3] |
| Quantified Difference | 3- to 5-fold higher potency for NCX1 vs. NCX2/NCX3 (SN-6) |
| Conditions | Intracellular Na+-dependent 45Ca2+ uptake assay in NCX-transfected fibroblasts |
Why This Matters
For studies focused on NCX1-mediated pathology (e.g., cerebral ischemia, renal hypoxia/reoxygenation), SN-6 provides targeted isoform modulation that KB-R7943 cannot replicate, reducing confounding NCX3-mediated effects.
- [1] Kita S, Iwamoto T, et al. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor. Ann N Y Acad Sci. 2007 Mar;1099:529-33. View Source
- [2] Iwamoto T, et al. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6. Mol Pharmacol. 2004 Jul;66(1):45-55. View Source
- [3] Morimoto N, Kita S, Shimazawa M, Namimatsu K, Iwamoto T, Hara H. Preferential involvement of Na+/Ca2+ exchanger type-1 in the brain damage caused by transient focal cerebral ischemia in mice. Biochem Biophys Res Commun. 2012 Nov 5;427(1):37-42. View Source
